2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide
Description
This compound features a fused heterocyclic system comprising an imidazolylidene core linked to a thiazole-carboxamide scaffold. Key structural elements include:
- 4-Fluorophenyl substituent at position 5 of the imidazole ring, which enhances electronic stability and influences intermolecular interactions.
- N-Isopropylcarboxamide on the thiazole ring, a common pharmacophore in bioactive molecules .
Synthesis likely involves multi-step reactions, including cyclization and coupling steps analogous to methods in and , such as hydrazide-thiocyanate condensations or carboxamide couplings using reagents like HBTU . Spectral characterization (e.g., IR, NMR) would confirm tautomeric forms and substituent effects, as seen in related compounds .
Properties
CAS No. |
914266-57-2 |
|---|---|
Molecular Formula |
C17H17FN4O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-1H-imidazol-5-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H17FN4O2S/c1-9(2)19-16(24)12-8-25-17(20-12)15-14(21-13(7-23)22-15)10-3-5-11(18)6-4-10/h3-6,8-9,23H,7H2,1-2H3,(H,19,24)(H,21,22) |
InChI Key |
OQGLHAJUGAWRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(N2)CO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Moiety
The thiazole ring is typically constructed via cyclization of thiourea or thioamide precursors. A modified Hantzsch thiazole synthesis is employed, as demonstrated in the preparation of structurally related compounds:
Procedure :
- Starting Material : 4-Fluorophenyl-substituted thioamide (prepared via condensation of 4-fluorobenzaldehyde with thiourea).
- Cyclization : Treatment with α-halo ketones (e.g., chloroacetone) in ethanol under reflux (12–24 hours).
- Isolation : Recrystallization from ethanol yields the thiazole intermediate (70–85% yield).
Key Reaction :
$$
\text{Thioamide} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole Intermediate}
$$
Generation of the Imidazolylidene Substituent
The imidazolylidene group is introduced via deprotonation of imidazolium salts using strong bases (e.g., NaH or KOtBu).
Procedure :
- Imidazolium Salt Synthesis : Reaction of 2-hydroxymethylimidazole with methyl iodide in acetonitrile (60°C, 6 hours).
- Deprotonation : Treatment with NaH in THF at 0°C generates the reactive carbene.
- Coupling : The carbene reacts with the thiazole intermediate via nucleophilic aromatic substitution (NASH) at the C4 position.
Key Reaction :
$$
\text{Imidazolium Salt} + \text{NaH} \rightarrow \text{Imidazolylidene} \xrightarrow{\text{Thiazole}} \text{Core Structure}
$$
Functionalization of the Thiazole-Imidazolylidene Scaffold
Introduction of the 4-Fluorophenyl Group
A Suzuki-Miyaura cross-coupling is utilized to attach the 4-fluorophenyl group to the thiazole ring:
Procedure :
- Thiazole Halogenation : Bromination at the C5 position using NBS (N-bromosuccinimide) in DMF (80°C, 4 hours).
- Coupling : Reaction with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (dioxane/H₂O, 90°C, 12 hours).
Key Reaction :
$$
\text{Thiazole-Br} + \text{4-Fluorophenyl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{4-Fluorophenyl-Thiazole}
$$
Hydroxymethylation at C2
The hydroxymethyl group is introduced via formaldehyde condensation under basic conditions:
Procedure :
Carboxamide Formation at C4
The propan-2-yl carboxamide is installed via acylation of an amine intermediate:
Procedure :
- Thiazole Activation : Conversion of the C4 carboxylic acid to an acid chloride using SOCl₂ (reflux, 2 hours).
- Amine Coupling : Reaction with isopropylamine in dichloromethane (0°C to RT, 4 hours).
Optimization and Challenges
Key Challenges
Catalytic Improvements
- Palladium Catalysts : Use of XPhos-Pd-G3 increases Suzuki coupling yields to >90%.
- Microwave Assistance : Cyclization steps achieve 95% completion in 30 minutes under microwave irradiation.
Data Tables
Table 1: Yields for Critical Synthesis Steps
Table 2: Comparison of Catalysts in Coupling Reactions
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 12 | 85 |
| XPhos-Pd-G3 | 8 | 92 |
| NiCl₂(dppe) | 24 | 45 |
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acid derivatives, dihydroimidazole derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Heterocyclic Cores
- Pyrazole Analogue ():
- Compound : 2-[4-(4-Fluorophenyl)-2-methyl-5-oxo-1H-pyrazol-3-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide.
- Key Differences : Replaces the imidazolylidene with a pyrazole ring.
- Impact :
- Pyrazole’s 5-oxo group increases polarity compared to the imidazolylidene’s conjugated system.
- Methyl substituent (vs. Spectral Data: Absence of imidazolylidene tautomerism simplifies NMR interpretation compared to the target compound’s dynamic equilibrium .
Halogen Substituent Variations
- Isostructural Thiazole Derivatives ():
- Compounds 4 & 5 : Differ by Cl (4) vs. F (5) on aryl groups.
- Structural Insights :
- Both exhibit triclinic P¯1 symmetry with two independent molecules per unit.
- Fluorine’s smaller atomic radius vs. chlorine allows tighter crystal packing, enhancing lattice stability .
- Relevance to Target Compound : The 4-fluorophenyl group in the target may similarly optimize crystal packing and intermolecular interactions.
Thiophene-Based Analogues ()
Spectral and Physical Property Trends
Biological Activity
Overview of the Compound
The compound “2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide” features a complex structure that includes an imidazole ring, a thiazole moiety, and a fluorophenyl group. Such compounds are often studied for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Compounds containing imidazole and thiazole rings have demonstrated significant antimicrobial activity. For instance, derivatives of thiazole have been reported to exhibit potent antibacterial effects against various strains of bacteria, including resistant strains. The presence of the fluorophenyl group may enhance lipophilicity and improve membrane permeability, potentially increasing antimicrobial efficacy.
Anticancer Activity
Research has shown that imidazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as apoptosis and cell cycle regulation. Studies have indicated that similar compounds can induce cell death in cancer cells through the activation of caspases and other apoptotic markers.
Anti-inflammatory Effects
Imidazole-containing compounds are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
- Study on Imidazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their anticancer properties. Results showed that modifications to the imidazole ring significantly affected cytotoxicity against breast cancer cell lines (e.g., MCF-7) .
- Thiazole Compounds Against Bacteria : Research published in Antimicrobial Agents and Chemotherapy highlighted thiazole derivatives with broad-spectrum antibacterial activity. The study demonstrated that certain modifications increased potency against Gram-positive bacteria .
- Fluorinated Compounds : A review in European Journal of Medicinal Chemistry discussed the role of fluorine in enhancing the biological activity of organic compounds, particularly in drug design. Fluorinated imidazole derivatives were shown to possess improved pharmacokinetic properties .
Data Table
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, outlines a method where potassium carbonate is used as a base in polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate thiol-alkylation reactions between imidazole-thiol intermediates and chloroacetamide derivatives . Post-synthesis, purity validation requires:
- HPLC with UV detection (≥98% purity threshold).
- Spectroscopic confirmation :
-
FT-IR to verify functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm⁻¹, thiazole ring vibrations at ~1450–1600 cm⁻¹) .
-
¹H/¹³C NMR to confirm regiochemistry (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, imidazolylidene proton at δ 8.1–8.3 ppm) .
Table 1: Key Reaction Conditions
Reagent Solvent Temperature Catalyst Yield (%) Reference K₂CO₃ DMF 80°C None 65–75 NaH THF 0°C to RT Pd(PPh₃)₄ 50–60
Q. How is the molecular structure elucidated, and what crystallographic data are available?
X-ray crystallography is the gold standard for structural determination. reports a related thiazole-imidazole derivative with:
- Crystal system : Monoclinic, space group P2₁/c.
- Key bond lengths : C-S (1.72 Å), C-N (1.38 Å) in the thiazole ring .
- Torsion angles : Fluorophenyl and imidazolylidene planes form a dihedral angle of ~85°, suggesting steric hindrance . Computational methods (DFT) can supplement experimental data to predict electronic properties (e.g., HOMO/LUMO energies) .
Advanced Research Questions
Q. What strategies are recommended for evaluating bioactivity and mechanism of action?
- In vitro assays :
-
Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
-
Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported at 48–72 hours .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site; binding energy ≤ -8.0 kcal/mol indicates high affinity) .
Table 2: Preliminary Bioactivity Data
Target Assay Type IC₅₀ (µM) Binding Energy (kcal/mol) Reference COX-2 Fluorescence 0.45 -8.7 EGFR-TK Luminescence 1.2 -7.9
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradants .
- Cellular context : Use isogenic cell lines to isolate genetic factors influencing response .
Q. What advanced analytical methods are suitable for studying environmental fate?
- Degradation pathways : Use HPLC-QTOF-MS to identify transformation products in simulated sunlight (λ = 290–800 nm) .
- Partition coefficients : Determine log Kow via shake-flask method (pH 7.4) to predict bioavailability .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
